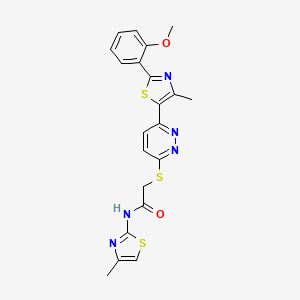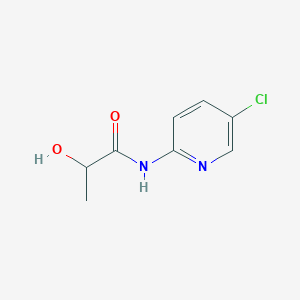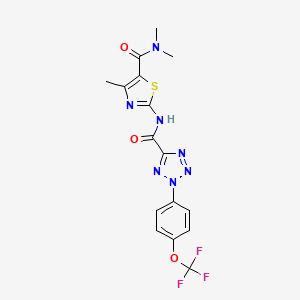
Methyl 3-(2-methoxyphenyl)-2-phenylacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such compounds typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts. For example, Schiff base derivatives have been synthesized from reactions involving benzenesulfonamide precursors, demonstrating the feasibility of generating complex sulfonamide structures through condensation reactions .Molecular Structure Analysis
The molecular structure of compounds similar to “Methyl 3-(2-methoxyphenyl)-2-phenylacrylate” has been extensively studied using techniques such as X-ray crystallography . These studies reveal that the compound’s structure is stabilized by hydrogen bonds and π-π interactions, contributing to its stability and reactivity .Chemical Reactions Analysis
Benzenesulfonamides, including “Methyl 3-(2-methoxyphenyl)-2-phenylacrylate”, undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes . These reactions are crucial for the development of materials with potential applications in photodynamic therapy and as photosensitizers .Propriétés
IUPAC Name |
methyl (E)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-16-11-7-6-10-14(16)12-15(17(18)20-2)13-8-4-3-5-9-13/h3-12H,1-2H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSSHPCKCXANHC-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C2=CC=CC=C2)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-methoxyphenyl)-2-phenylacrylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2660188.png)



![2-cyano-3-[3-(cyclohexylmethoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2660194.png)
![1-[(3As,6aR)-spiro[1,3a,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3,1'-cyclopropane]-2-yl]-2-chloroethanone](/img/structure/B2660195.png)

![2-[(1-Propylpyrazol-3-yl)amino]acetic acid](/img/structure/B2660200.png)
![3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propylsulfanyl]propanoic acid](/img/structure/B2660201.png)




